molecular formula C8H7N3O B1401008 5-(Pyridin-3-yl)-1,2-oxazol-3-amine CAS No. 1522087-88-2

5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Cat. No. B1401008
CAS RN: 1522087-88-2
M. Wt: 161.16 g/mol
InChI Key: BOVXFFHTZIGRJP-UHFFFAOYSA-N
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Description

The compound “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have an oxazole ring attached to a pyridine ring. The exact structure, including the positions of any possible functional groups, would depend on the specific synthesis process .


Chemical Reactions Analysis

As a heterocyclic compound, “this compound” could potentially participate in a variety of chemical reactions. The pyridine ring, for example, is often involved in substitution reactions, while the oxazole ring might be involved in reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape of the molecule, and the specific arrangement of its atoms .

Scientific Research Applications

Anticancer Potential

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amines and related compounds have demonstrated significant in vitro anticancer activity against various human cancer cell lines. Some derivatives, particularly Mannich bases, exhibited potent activity, outperforming standard drugs in certain cases against gastric cancer (Abdo & Kamel, 2015).

Antimicrobial Applications

Compounds derived from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, including 1,2,4-triazoles, have shown good to moderate antimicrobial activity. These synthesized compounds were effective against a variety of microbial strains, indicating their potential in antimicrobial drug development (Bayrak et al., 2009).

Synthesis of Novel Compounds

The synthesis of 5-aminooxazole from simple and readily available inputs has been described, leading to the formation of novel compounds like pyrrolo[3,4-b]pyridin-5-one. This multicomponent synthesis showcases the versatility of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in generating new molecular scaffolds (Janvier et al., 2002).

Catalytic Activity in Chemical Reactions

Ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and related ligands have been used as catalysts for hydrogenation reactions. These complexes exhibit semiconducting behavior, with conductivity increasing with temperature, highlighting their potential in catalytic and semiconductor applications (Şerbetçi, 2013).

Antimycobacterial Properties

Novel thiourea compounds derived from 5-(cyclobutyl-1,3-oxazol-2-yl) showed significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis. One compound in particular demonstrated higher activity than standard treatments like isoniazid (Sriram et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study and development of heterocyclic compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . Future research on “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” could explore its potential uses in these and other areas.

Biochemical Analysis

Biochemical Properties

5-(Pyridin-3-yl)-1,2-oxazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, this compound has shown stability under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within specific tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

5-pyridin-3-yl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVXFFHTZIGRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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